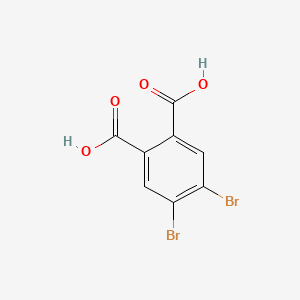

4,5-Dibromophthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dibromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYHOLKTROMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505930 | |

| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24063-28-3 | |

| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Dibromophthalic Acid (CAS No. 24063-28-3)

Abstract

This technical guide provides an in-depth exploration of 4,5-Dibromophthalic acid, a halogenated aromatic dicarboxylic acid with significant utility in advanced materials science and pharmaceutical development. Identified by its CAS Number 24063-28-3, this compound serves as a critical building block for the synthesis of complex organic molecules, including coordination polymers, fluorescent dyes, and specialized intermediates.[1] This document details its physicochemical properties, presents a robust, high-yield synthesis protocol with mechanistic insights, discusses its key chemical reactions, and surveys its applications for researchers, chemists, and professionals in drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of 1,2-benzenedicarboxylic acid (phthalic acid) with bromine atoms substituted at the 4 and 5 positions of the aromatic ring. This substitution pattern imparts unique electronic properties and provides reactive sites for further functionalization, making it a valuable intermediate in fine chemical synthesis.[1]

Key Identifiers:

The physical and chemical properties of this compound are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| Melting Point | 203.5-205.5 °C | [2] |

| Boiling Point | 448 °C at 760 mmHg | [1][2] |

| Density | 2.205 g/cm³ | [1][2] |

| pKa | 2.33 ± 0.10 (Predicted) | [2] |

| Flash Point | 224.7 °C | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis Methodology: A High-Yield Protocol

While several synthetic routes exist, a particularly efficient and high-yield method involves a two-step process starting from phthalylhydrazine. This approach, detailed in patent literature, avoids harsh oxidizing agents like nitric acid at high temperatures, offering a more controlled and scalable pathway suitable for industrial application.[8]

Workflow for the Synthesis of this compound

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 24063-28-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 24063-28-3 [sigmaaldrich.com]

- 5. This compound | CAS#:24063-28-3 | Chemsrc [chemsrc.com]

- 6. 24063-28-3 | MFCD00623825 | 4,5-Dibromo-phthalic acid | acints [acints.com]

- 7. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 8. CN105646176A - Preparation method of this compound - Google Patents [patents.google.com]

4,5-Dibromophthalic Acid: A Technical Guide to its Molecular Structure and Applications

Introduction

4,5-Dibromophthalic acid (C₈H₄Br₂O₄) is a halogenated aromatic dicarboxylic acid that serves as a pivotal building block in the synthesis of complex organic molecules. Its rigid benzene core, functionalized with two adjacent carboxylic acid groups and two bromine atoms, imparts a unique combination of steric and electronic properties. These features make it a valuable precursor for the development of advanced materials, including metal-organic frameworks (MOFs), high-performance dyes like phthalocyanines, and specialized polymers. For researchers and professionals in materials science and drug development, a thorough understanding of its molecular architecture is crucial for leveraging its synthetic potential. This guide provides an in-depth analysis of the molecular structure, properties, synthesis, and applications of this compound, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at the 1 and 2 positions with carboxylic acid (-COOH) groups and at the 4 and 5 positions with bromine (-Br) atoms. The proximity of the two carboxylic acid groups allows for the facile formation of a cyclic anhydride, a common reactive intermediate. The electron-withdrawing nature of the bromine atoms and carboxylic acid groups deactivates the aromatic ring, influencing its reactivity in further chemical transformations.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 24063-28-3 | [1] |

| Molecular Formula | C₈H₄Br₂O₄ | [1] |

| Molecular Weight | 323.92 g/mol | [1] |

| Melting Point | 203.5-205.5 °C | [2] |

| Boiling Point (Predicted) | 448.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 2.205 g/cm³ | [2] |

| pKa (Predicted) | 2.33 ± 0.10 | [2] |

| Appearance | White to off-white solid | |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic Profile: A Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of a compound. While a publicly available, peer-reviewed full dataset for this compound is scarce, its expected spectral characteristics can be reliably predicted based on its functional groups and symmetry.

-

¹H NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, the two protons on the aromatic ring (at positions 3 and 6) are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single, sharp singlet in the aromatic region (typically δ 7.5-8.5 ppm). The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), which may be exchangeable with D₂O.[3]

-

¹³C NMR Spectroscopy: The molecule has four distinct carbon environments. The spectrum would be expected to show:

-

Two signals for the quaternary carbons bonded to bromine (C4, C5) and the carboxylic acids (C1, C2).

-

One signal for the protonated aromatic carbons (C3, C6).

-

One signal for the carboxyl carbons (-COOH). The carbons attached to the electronegative bromine atoms would be shifted downfield, as would the carboxyl carbons (typically δ 165-185 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. The most prominent absorptions would be:

-

A very broad O-H stretching band from the hydrogen-bonded carboxylic acid groups, typically spanning 2500-3300 cm⁻¹.

-

A strong, sharp C=O stretching band for the carbonyl of the carboxylic acids, expected around 1700 cm⁻¹.

-

C-Br stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS): In electron ionization (EI-MS), the mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear as a triplet, with relative intensities of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound: A Validated Protocol

A reliable and efficient synthesis is critical for the accessibility of this compound for research and development. A validated two-step method starting from phthalylhydrazine offers high purity and good yields, avoiding the harsh conditions of older reported methods.[4]

Experimental Protocol

Step 1: Synthesis of Dibromophthalhydrazide

-

Dissolve phthalylhydrazine in glacial acetic acid in a reaction vessel.

-

Add N-bromosuccinimide (NBS) to the solution. The molar ratio of phthalylhydrazine to NBS should be approximately 1:2.1 to 1:2.2.

-

Heat the mixture to 80-100 °C and maintain the reaction for 0.5 to 1 hour.

-

After the reaction is complete, cool the system to room temperature.

-

Pour the reaction mixture into ice water to precipitate the solid product.

-

Filter the mixture to collect the solid dibromophthalhydrazide and the filtrate.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a highly selective and convenient source of electrophilic bromine (Br⁺).[5][6] It provides a low, constant concentration of bromine in the reaction medium, which is crucial for controlling the bromination of the activated aromatic ring of phthalylhydrazine and minimizing side reactions. The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Glacial Acetic Acid: This serves as a polar protic solvent that can dissolve the reactants and facilitate the reaction.

-

Precipitation in Ice Water: Dibromophthalhydrazide is insoluble in water, allowing for its easy separation from the reaction mixture and any water-soluble byproducts.

Step 2: Hydrolysis to this compound

-

Dissolve the dibromophthalhydrazide obtained in Step 1 into a 10 M aqueous sodium hydroxide (NaOH) solution.

-

Heat the solution to 60-70 °C for 1 to 2 hours to facilitate hydrolysis.

-

Cool the reaction system.

-

Adjust the pH of the solution to between 6 and 7 using an acid (the filtrate from the previous step can be used). This will precipitate the product.

-

Filter the solution to collect the white solid, which is this compound.

-

Wash the solid with cold water and dry to obtain the final product.[4]

Causality Behind Experimental Choices:

-

Basic Hydrolysis: The hydrazide linkage is an amide-like functional group. Base-catalyzed hydrolysis (saponification) is an effective method for cleaving these stable bonds.[7][8][9] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbons and leading to the cleavage of the C-N bonds and formation of the dicarboxylate salt.

-

Acidification: The product of the basic hydrolysis is the disodium salt of this compound, which is soluble in water. Adjusting the pH to the acidic side (6-7) protonates the carboxylate anions, converting them into the neutral carboxylic acid form, which is much less soluble in water and thus precipitates out of solution.[4]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Applications in Advanced Materials and Drug Development

The unique molecular architecture of this compound makes it a versatile precursor for a range of high-value materials.

Metal-Organic Frameworks (MOFs)

As a dicarboxylic acid, this compound can act as an organic "linker" or "strut" to connect metal ions or clusters, forming highly porous, crystalline materials known as Metal-Organic Frameworks (MOFs).[10][11][12] The rigid backbone of the phthalic acid unit helps create stable and well-defined pore structures, which are essential for applications in:

-

Gas Storage and Separation: The size and chemical nature of the pores can be tuned to selectively adsorb specific gases like hydrogen or carbon dioxide.[13]

-

Catalysis: The porous structure allows reactants to access active sites within the framework, and the bromine atoms can serve as handles for post-synthetic modification to introduce catalytic functionalities.[10]

-

Sensing: The framework can be designed to interact with specific analytes, causing a detectable change in its physical properties, such as fluorescence.

Phthalocyanine Synthesis

This compound is a key raw material for producing substituted phthalocyanines.[4] Phthalocyanines are large, aromatic macrocycles that are structurally similar to porphyrins and are known for their intense color and high stability.[14][15] The typical synthetic route involves converting the dicarboxylic acid into a more reactive intermediate, such as a phthalonitrile or phthalic anhydride, which then undergoes a metal-templated cyclotetramerization reaction.[16] The presence of bromine atoms on the periphery of the final phthalocyanine molecule significantly influences its properties:

-

Solubility: The bromine atoms can improve the solubility of the large macrocycle in organic solvents, which is crucial for processing and application.

-

Electronic Properties: As electron-withdrawing groups, bromine atoms modulate the electronic energy levels of the phthalocyanine, affecting its absorption spectrum and electrochemical behavior.

-

Intersystem Crossing: The "heavy atom effect" of bromine can enhance the rate of intersystem crossing, which is beneficial in applications like photodynamic therapy (PDT) for cancer, where the generation of singlet oxygen is the desired outcome.

Precursor Role Visualization

Caption: Role of this compound as a precursor in advanced materials.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motifs are highly relevant in drug design. The introduction of bromine into an organic molecule can profoundly impact its pharmacological properties. This strategy, known as "bromination," can lead to:

-

Increased Potency: Bromine can form halogen bonds, which are non-covalent interactions that can enhance the binding affinity of a drug to its biological target.

-

Modified Metabolism: The presence of a bulky, electron-withdrawing bromine atom can block sites of metabolic attack, potentially increasing the drug's half-life and duration of action.

-

Enhanced Lipophilicity: Bromine substitution generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

As a readily available, bifunctional, and brominated building block, this compound represents a valuable starting point for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold. Its rigid aromatic core, flanked by reactive carboxylic acid groups and property-modulating bromine atoms, provides a robust platform for constructing materials with tailored functions. From the highly ordered pores of MOFs to the vibrant and photochemically active cores of phthalocyanines, the influence of this foundational molecule is significant. For scientists in materials and pharmaceutical development, a deep appreciation of the structure-property relationships inherent to this compound is essential for unlocking its full potential in creating next-generation technologies.

References

-

Chemsrc. (2025). This compound. Retrieved from Chemsrc website: [Link]

- Google Patents. (2016). CN105646176A - Preparation method of this compound.

-

LookChem. (n.d.). This compound. Retrieved from LookChem website: [Link]

-

PubChem. (n.d.). 4-Bromophthalic acid. Retrieved from PubChem website: [Link]

-

Cram. (n.d.). Synthesis Of Phthalocyanines. Retrieved from Cram.com website: [Link]

- Nagao, Y. (2013). Syntheses and Functional Properties of Phthalocyanines. International Journal of Photoenergy, 2013, 1-13.

- Stuchinskaya, T. L., et al. (2020). Synthesis and Acid–Base, Absorption, and Fluorescence Properties of Phthalocyanine Derivatives. Russian Journal of General Chemistry, 90(5), 934-940.

- Google Patents. (2006). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

- Scutaru, D., et al. (2008). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. REV. CHIM. (Bucuresti), 59(11), 1225-1229.

- Google Patents. (2014). CN103980113A - Preparation method of 4-bromophthalic acid.

-

University of Toronto. (n.d.). HYDROLYSIS. Retrieved from University of Toronto Scarborough website: [Link]

-

ResearchGate. (2016). Two Metal–Organic Frameworks with a Tetratopic Linker: Solvent-Dependent Polymorphism and Postsynthetic Bromination. Retrieved from ResearchGate website: [Link]

-

ResearchGate. (2021). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Retrieved from ResearchGate website: [Link]

-

Organic synthesis. (2021). N - Bromosuccinimide (NBS) reagent application & mechanism. Retrieved from YouTube: [Link]

-

ResearchGate. (2017). Metal-organic frameworks based on diisophthalate bridging linker. Retrieved from ResearchGate website: [Link]

-

Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from Chemistry LibreTexts website: [Link]

- Wang, C., et al. (2015). Four-connected metal–organic frameworks constructed by tetracarboxylate acid-based ligands. Inorganic Chemistry Frontiers, 2(6), 555-561.

-

Monash University. (n.d.). Organic reactions: Hydrolysis. Retrieved from Monash University website: [Link]

- Google Patents. (2014). WO2014045135A1 - Acetylene bridged linkers and metal-organic frameworks (mofs) produced thereof.

-

Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from Chemistry LibreTexts website: [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from Master Organic Chemistry website: [Link]

Sources

- 1. 24063-28-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound(24063-28-3) 1H NMR spectrum [chemicalbook.com]

- 4. CN105646176A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Four-connected metal–organic frameworks constructed by tetracarboxylate acid-based ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. WO2014045135A1 - Acetylene bridged linkers and metal-organic frameworks (mofs) produced thereof - Google Patents [patents.google.com]

- 14. Synthesis Of Phthalocyanines - 1318 Words | Cram [cram.com]

- 15. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Core Physicochemical Properties of 4,5-Dibromophthalic Acid

An In-Depth Technical Guide to the Physical Properties of 4,5-Dibromophthalic Acid

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data with practical insights into the experimental methodologies used for its characterization. The structure of this guide is tailored to present the information logically, beginning with fundamental properties and progressing to spectroscopic characterization and experimental protocols.

This compound is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two bromine atoms and two adjacent carboxylic acid groups, dictates its physical and chemical behavior. These properties are fundamental for its storage, handling, and application in further chemical synthesis, such as in the preparation of fluorescent dyes, coordination polymers, and organic semiconductors.[1][2] The compound is typically a white to off-white solid at room temperature.[3]

A summary of its key quantitative properties is presented below. It is critical to note that several parameters, such as boiling point and pKa, are often reported as predicted values derived from computational models.[3][4]

| Property | Value | Source(s) |

| CAS Number | 24063-28-3 | [3][4][5] |

| Molecular Formula | C₈H₄Br₂O₄ | [3][4] |

| Molecular Weight | 323.92 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 203.5-205.5 °C | [3][4] |

| Boiling Point | 448.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 2.205 g/cm³ (Predicted) | [3][4] |

| pKa | 2.33 ± 0.10 (Predicted) | [3][4] |

| LogP | 2.608 (Predicted) | [4] |

| Vapor Pressure | 8.23E-09 mmHg at 25°C | [4] |

| Storage | Sealed in a dry environment at room temperature | [3][4] |

Spectroscopic and Structural Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two aromatic protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to be simple, showing a single sharp singlet in the aromatic region (typically δ 7.5-8.5 ppm). The two acidic protons of the carboxylic acid groups are also equivalent and will appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which can be exchanged with D₂O. A ¹H NMR spectrum for this compound is available for reference.[6]

-

¹³C NMR: The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments: one for the two equivalent aromatic carbons bearing a proton, one for the two carbons attached to the carboxylic acid groups, one for the two carbons bonded to the bromine atoms, and one for the carboxylic acid carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7][8]

-

C=O Stretch: A strong, sharp absorption band will appear around 1700 cm⁻¹ due to the C=O stretching of the carboxylic acid groups.[8]

-

C-O Stretch & O-H Bend: Absorptions in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions are typically associated with in-plane O-H bending and C-O stretching, respectively.

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring.[8]

-

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, below 690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and isotopic distribution of the molecule. For this compound, the mass spectrum will exhibit a characteristic molecular ion peak [M]⁺. A key feature will be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ peak pattern with an approximate intensity ratio of 1:2:1, providing clear evidence for the presence of two bromine atoms in the molecule.

Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the use of validated experimental protocols. This section outlines the standard methodologies for determining the key properties of this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a solid sample like this compound involves a series of sequential analyses to confirm identity, purity, and physical constants.

Caption: Workflow for the physical characterization of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically < 2 °C), while impurities depress and broaden this range. This protocol uses a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set a heating ramp rate. For an unknown substance, a rapid scan (10-20 °C/min) can first approximate the melting point. For a precise measurement, start a slow ramp (1-2 °C/min) about 15-20 °C below the expected melting point of ~204 °C.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol: Spectroscopic Sample Preparation

Causality: Proper sample preparation is crucial for obtaining high-quality, reproducible spectra. The choice of solvent and method depends on the spectroscopic technique and the physicochemical properties of the analyte.

Methodology:

A. Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Grinding: Add ~1 mg of dry this compound and ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) to an agate mortar.

-

Mixing: Gently grind the two solids together until a fine, homogeneous powder is formed. The KBr acts as an optically transparent matrix.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent Selection: Choose a deuterated solvent in which the acid is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the acid and allows for the observation of the exchangeable carboxylic acid protons.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in an NMR tube.

-

Homogenization: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Insert the NMR tube into the spectrometer and proceed with data acquisition.

References

-

This compound. LookChem. [Link]

-

This compound | CAS#:24063-28-3. Chemsrc. [Link]

-

4,5-Dibromophthalic anhydride | C8H2Br2O3 | CID 12658461. PubChem. [Link]

-

4-Bromophthalic acid | C8H5BrO4 | CID 81428. PubChem. [Link]

-

Supporting Information. American Chemical Society. [Link]

- Preparation method of this compound.

-

Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers. [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. National Institutes of Health (NIH). [Link]

- Method for preparing 5-bromoisophthalic acid compound.

-

Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. [Link]

-

database IR spectra INFRARED SPECTROSCOPY. Doc Brown's Chemistry. [Link]

-

Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. ResearchGate. [Link]

-

4-Bromo-5-iodophthalic acid | C8H4BrIO4 | CID 151533585. PubChem. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids. Semantic Scholar. [Link]

-

4-bromophthalic acid. ChemBK. [Link]

- Preparation method of 4-bromo phthalic anhydride.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CN105646176A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. 24063-28-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 6. This compound(24063-28-3) 1H NMR [m.chemicalbook.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Solubility Profile of 4,5-Dibromophthalic Acid for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of the solubility characteristics of 4,5-dibromophthalic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. In the absence of extensive published quantitative solubility data, this document emphasizes the fundamental physicochemical properties that govern solubility and presents a robust experimental framework for its precise determination. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and guide formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its solubility is paramount.[1] This knowledge enables the rational design of crystallization processes for purification, the selection of appropriate solvents for chemical reactions to ensure optimal yields and purity, and the development of suitable formulations for preclinical and clinical studies. Poorly characterized solubility can lead to significant challenges in process scale-up, inconsistent batch-to-batch results, and ultimately, delays in the drug development pipeline.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The following table summarizes the known properties of this compound, which collectively influence its dissolution behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₄Br₂O₄ | [2][3] |

| Molecular Weight | 323.92 g/mol | [2][3] |

| Melting Point | 203.5-205.5 °C | [3] |

| Density | 2.205 g/cm³ | [2] |

| Predicted pKa | 2.33 ± 0.10 | [3] |

| Predicted logP | 2.608 | [2] |

| Appearance | White to off-white solid | [3] |

The presence of two carboxylic acid groups suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium. The predicted pKa value of 2.33 indicates that it is a relatively strong organic acid.[3] Consequently, in aqueous solutions with a pH above its pKa, the carboxylic acid groups will deprotonate to form the more soluble carboxylate salt. This is a crucial consideration for its handling and for designing aqueous-based reaction or purification systems. A patent for its synthesis, for instance, notes its dissolution in a sodium hydroxide solution, which aligns with this principle.[4] The predicted logP of 2.608 suggests a moderate lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[2]

Theoretical Framework for Solubility

The solubility of dicarboxylic acids like this compound is governed by the interplay of several factors:

-

"Like Dissolves Like" Principle : This fundamental concept suggests that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The two carboxylic acid groups in this compound make it a polar molecule, predicting good solubility in polar solvents such as water (especially at elevated pH), alcohols, and acetone.[5]

-

Impact of pH : For ionizable compounds like carboxylic acids, solubility in aqueous media is profoundly influenced by pH.[6] At a pH below the pKa, the acid exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the acid deprotonates to form the highly soluble carboxylate anion.[5]

-

Influence of Crystal Lattice Energy : The energy required to break the intermolecular forces in the solid crystal lattice affects solubility. A higher melting point often correlates with a stronger crystal lattice and, consequently, lower solubility. The relatively high melting point of this compound (203.5-205.5 °C) suggests a stable crystal lattice that will require sufficient solvation energy to overcome.[3]

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data, a systematic experimental approach is necessary. The following sections outline standardized protocols for determining the key solubility-related parameters of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[2] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation : Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, phosphate buffer at various pHs, methanol, ethanol, acetone, ethyl acetate). The presence of undissolved solid at the end of the experiment is crucial.[6]

-

Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration/Centrifugation : To remove any remaining undissolved solid, either filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed and collect the clear supernatant.[6]

-

Quantification : Prepare a standard curve of this compound in the respective solvent. Dilute the saturated supernatant to a concentration that falls within the linear range of the standard curve. Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation : Determine the concentration of the saturated solution from the standard curve and account for the dilution factor to calculate the equilibrium solubility.

This protocol should be repeated for a range of pharmaceutically relevant solvents to build a comprehensive solubility profile.

Experimental Determination of pKa via Potentiometric Titration

The pKa values of this compound can be experimentally verified using potentiometric titration, which is a highly precise method.[7]

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Preparation : Prepare a solution of this compound of known concentration in purified water. A co-solvent like methanol may be used if the aqueous solubility is too low for accurate measurement.[7]

-

Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.[8]

-

Data Analysis : Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[8] Given that it is a dicarboxylic acid, two equivalence points and thus two pKa values are expected.

Experimental Determination of LogP via Reverse-Phase HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be conveniently estimated using reverse-phase HPLC (RP-HPLC).[9][10]

Detailed Protocol:

-

Method Development : Develop an isocratic RP-HPLC method using a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (at a pH where the compound is in its neutral form, if possible).

-

Calibration : Inject a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

Data Collection : Determine the retention time (t_R) and the void time (t_0) for each standard and for this compound. Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Correlation : Plot log(k) versus the known logP values for the standard compounds to generate a calibration curve.

-

LogP Estimation : Determine the log(k) for this compound and use the calibration curve to estimate its logP value.[4]

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in public literature, its physicochemical properties and the general behavior of dicarboxylic acids provide a strong foundation for predicting its solubility profile. This guide offers a comprehensive framework for the experimental determination of its solubility in various solvents, as well as its pKa and logP values. By employing the standardized protocols outlined herein, researchers and drug development professionals can generate the critical data needed to effectively utilize this compound in their synthetic and formulation endeavors, thereby ensuring greater control over process efficiency and product quality.

References

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. [Link]

-

Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]

-

How do you perform the shake flask method to determine solubility? Quora. [Link]

-

This compound | CAS#:24063-28-3 | Chemsrc. Chemsrc. [Link]

-

The Crucial Role of 4-Bromophthalic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Dicarboxylic acid solubility. Reddit. [Link]

-

This compound. MySkinRecipes. [Link]

-

The Crucial Role of 4-Bromophthalic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]

- CN105646176A - Preparation method of this compound.

-

4,5-Dibromophthalic anhydride | C8H2Br2O3 | CID 12658461. PubChem. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

-

EXPERIMENT 2 # Solubility 13. Bellevue College. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ecetoc.org [ecetoc.org]

- 5. oecd.org [oecd.org]

- 6. quora.com [quora.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 4,5-Dibromophthalic acid from 4,5-dibromo-o-xylene

An In-depth Technical Guide to the Synthesis of 4,5-Dibromophthalic Acid from 4,5-Dibromo-o-xylene

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in the development of fluorescent dyes, organic semiconductors, and coordination polymers.[1] The primary focus is the robust and scalable oxidation of 4,5-dibromo-o-xylene. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, field-tested experimental protocol, and present the necessary data for successful replication and optimization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this chemical transformation.

Introduction and Strategic Overview

The conversion of 4,5-dibromo-o-xylene to this compound is a classic example of benzylic oxidation. This process targets the methyl groups attached to the aromatic ring, converting them into carboxylic acid functionalities while preserving the bromine substituents on the ring. The success of this synthesis hinges on selecting a potent oxidizing agent that is selective for the benzylic C-H bonds.

Any alkyl group attached to a benzene ring can be oxidized to a carboxylic acid group, provided it has at least one benzylic hydrogen.[2] This reactivity is due to the stabilization of radical intermediates at the benzylic position through resonance with the aromatic ring.[2] For this transformation, potassium permanganate (KMnO₄) is the oxidant of choice due to its high reactivity, cost-effectiveness, and well-understood reaction profile.

Mechanistic Insights: The Rationale Behind Permanganate Oxidation

The oxidation of alkylbenzenes with hot, alkaline potassium permanganate is a powerful synthetic tool. While the complete mechanism is intricate, it is understood to proceed through a free-radical pathway.[3]

Key Mechanistic Steps:

-

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from one of the benzylic methyl groups by the permanganate ion (MnO₄⁻).[3][4] This is typically the rate-determining step and its favorability at the benzylic position is the cornerstone of this synthesis. Arenes lacking benzylic hydrogens, such as tert-butylbenzene, are resistant to this oxidation.[5]

-

Radical Cascade & Oxidation: The resulting benzylic radical undergoes a series of rapid oxidation steps. The manganese atom is reduced from the +7 oxidation state (in the purple MnO₄⁻ ion) to the +4 state, precipitating as manganese dioxide (MnO₂), a characteristic brown solid.[5]

-

Formation of the Carboxylate Salt: Under the alkaline conditions required for the reaction, the newly formed carboxylic acid is immediately deprotonated to form its corresponding potassium carboxylate salt. This salt is soluble in the aqueous reaction medium.

-

Acidification: The final step involves the protonation of the soluble dicarboxylate salt with a strong acid. This converts the salt into the free this compound, which is significantly less soluble in water and precipitates out, allowing for its isolation.

This multi-electron oxidation ensures that both methyl groups are fully converted to carboxylic acids, regardless of the initial alkyl chain length.[3][5]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression from starting material to final product, highlighting the key stages of the synthesis.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system; successful progression is indicated by distinct visual cues, such as color changes and precipitate formation.

Materials and Equipment

| Reagents & Materials | Equipment |

| 4,5-Dibromo-o-xylene | Round-bottom flask (e.g., 1 L) |

| Potassium permanganate (KMnO₄) | Reflux condenser |

| Sodium hydroxide (NaOH) | Heating mantle with magnetic stirrer |

| Concentrated hydrochloric acid (HCl) | Stir bar |

| Sodium bisulfite (NaHSO₃), optional | Large beaker (e.g., 2 L) |

| Deionized water | Büchner funnel and filter flask |

| pH indicator paper | Filter paper |

| Ice bath | Standard laboratory glassware |

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Example Quantity | Moles (mol) | Notes |

| 4,5-Dibromo-o-xylene | 263.96 | 10.0 g | 0.0379 | Limiting Reagent |

| Potassium Permanganate (KMnO₄) | 158.03 | 24.0 g | 0.152 | ~4 equivalents (stoichiometric excess) |

| This compound | 323.92 | Theoretical: 12.27 g | 0.0379 | Target Product |

Step-by-Step Methodology

Safety First: This procedure involves strong oxidizers and corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Conduct the entire experiment within a certified chemical fume hood.

-

Reaction Setup:

-

To a 1 L round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.0379 mol) of 4,5-dibromo-o-xylene.

-

Add 250 mL of deionized water and 2.0 g of sodium hydroxide. Stir until the NaOH is dissolved. Causality: The alkaline environment is crucial for the permanganate oxidation mechanism and to solubilize the product as its carboxylate salt.

-

Attach a reflux condenser to the flask and place the assembly in a heating mantle.

-

-

Oxidation Reaction:

-

Begin heating the mixture to a gentle reflux (~100 °C) with vigorous stirring.

-

In a separate beaker, dissolve 24.0 g (0.152 mol) of potassium permanganate in approximately 300 mL of hot water.

-

Once the xylene mixture is refluxing, slowly add the hot potassium permanganate solution in small portions through the top of the condenser over a period of 1-2 hours. Causality: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent a dangerous runaway reaction.

-

Observation Point: The deep purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, continue heating under reflux for an additional 4-6 hours, or until the purple color of the permanganate in the refluxing liquid is no longer visible.

-

-

Reaction Workup and Product Isolation:

-

Allow the reaction mixture to cool slightly. If any purple color remains, quench the excess KMnO₄ by adding small amounts of solid sodium bisulfite until the solution is colorless and only the brown MnO₂ precipitate remains.

-

Crucial Step - Filtration: While the solution is still hot, filter the mixture through a fluted filter paper or a pre-heated Büchner funnel to remove the manganese dioxide. Wash the brown precipitate with a small amount of hot water to ensure all the soluble product is collected in the filtrate. Causality: Hot filtration is essential because the desired product (as its sodium salt) is soluble in hot water but may crystallize out upon cooling, leading to yield loss.

-

Transfer the clear, colorless filtrate to a large beaker and cool it in an ice bath with stirring.

-

Precipitation: Slowly and carefully add concentrated hydrochloric acid to the cold filtrate while stirring. The this compound will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).

-

Observation Point: A voluminous white precipitate of the final product will form.

-

-

Purification and Drying:

-

Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid product by suction filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts (like KCl and NaCl).

-

Press the solid as dry as possible on the filter, then transfer it to a watch glass or crystallization dish to air dry or dry in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

-

Conclusion

The oxidation of 4,5-dibromo-o-xylene with potassium permanganate is a reliable and effective method for producing high-purity this compound. The procedure's success relies on careful control of the reaction exotherm, the use of an alkaline medium, and a meticulous workup involving hot filtration and acidic precipitation. By understanding the underlying chemical principles and following this detailed protocol, researchers can confidently synthesize this important chemical intermediate for further applications in materials science and synthetic chemistry.

References

-

Benzylic oxidation. (n.d.). University of Calgary. Retrieved from [Link]

-

Mechanism of arene side chain oxidation by permanganate. (2012, April 26). Chemistry Stack Exchange. Retrieved from [Link]

-

Permanganate Oxidation mechanisms of Alkylarenes. (2018, August 10). ResearchGate. Retrieved from [Link]

-

16.3: Reactions of alkylbenzenes. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

preparation of 4,5-Dibromophthalic acid from dibromophthalhydrazide

An In-Depth Technical Guide to the Preparation of 4,5-Dibromophthalic Acid from Dibromophthalhydrazide

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a crucial intermediate in the development of functional materials and fine chemicals. We move beyond a simple recitation of steps to explore the causal relationships in the experimental design, ensuring a reproducible and high-yield process rooted in established chemical principles.

Introduction: The Significance of this compound

This compound (CAS No. 24063-28-3) is a valuable aromatic dicarboxylic acid.[1][2] Its structure, featuring bromine substituents and carboxylic acid groups, makes it a highly sought-after precursor in several advanced applications. It serves as a key building block for phthalocyanine compounds, which have widespread use in sensors, dyes, and photodynamic therapy.[3] Furthermore, it is employed in the synthesis of fluorescent dyes, organic semiconductors, coordination polymers, and metal-organic frameworks (MOFs).[4]

Historically, the synthesis of brominated phthalic acids involved harsh conditions, such as high-temperature oxidations with nitric acid, or the use of elemental bromine with sulfuric acid.[3] These methods are often plagued by low yields, significant environmental pollution, and operational difficulties.[3]

This document details a more efficient and robust two-step synthetic route. The process begins with the bromination of phthalhydrazide to yield a dibromophthalhydrazide intermediate, which is then hydrolyzed under basic conditions to produce the target this compound with high purity and yield.[3] This method is advantageous due to its low cost, ease of product handling (as both intermediates and final products are solids), and suitability for scaling, meeting the demands for industrial and research applications.[3]

Reaction Pathway and Mechanistic Considerations

The conversion of dibromophthalhydrazide to this compound is achieved through a base-catalyzed hydrolysis of the cyclic hydrazide structure.

Reaction:

Caption: Chemical transformation from dibromophthalhydrazide to this compound.

Mechanistic Insight:

The core of this synthesis is the hydrolysis of the amide bonds within the phthalhydrazide ring.

-

Nucleophilic Attack: The reaction is initiated in a strong basic medium, typically an aqueous solution of sodium hydroxide. Hydroxide ions (OH⁻) act as nucleophiles, attacking the electrophilic carbonyl carbons of the hydrazide.

-

Ring Opening: This nucleophilic attack leads to the opening of the cyclic hydrazide ring, forming the disodium salt of this compound and releasing hydrazine as a byproduct. The application of heat (60-70°C) is crucial to overcome the activation energy of this step and drive the hydrolysis to completion in a reasonable timeframe (1-2 hours).[3]

-

Protonation and Precipitation: After the hydrolysis is complete, the reaction mixture contains the highly water-soluble disodium 4,5-dibromophthalate. The system is then cooled, and the pH is carefully adjusted to 6-7.[3] This acidification step protonates the carboxylate anions. The resulting this compound is significantly less soluble in the aqueous medium than its salt form, causing it to precipitate out as a white solid. This selective precipitation is a key purification step, separating the product from the hydrazine byproduct and any unreacted starting materials.

Experimental Protocol

This protocol is adapted from a validated synthetic method, ensuring high yield and purity.[3] For completeness, the preparation of the dibromophthalhydrazide intermediate is included as Step 1.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Phthalhydrazide | 1445-69-8 | C₈H₆N₂O₂ | 162.15 | Starting material for intermediate |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating agent |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent for bromination |

| Dibromophthalhydrazide | Not Available | C₈H₄Br₂N₂O₂ | 320.00 | Intermediate (Synthesized in Step 1) |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Hydrolysis reagent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Used for pH adjustment |

| Product | ||||

| This compound | 24063-28-3 | C₈H₄Br₂O₄ | 323.92 | White solid, M.P. 203.5-205.5 °C[1] |

Step-by-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of Dibromophthalhydrazide Intermediate [3]

-

In a suitable reaction vessel, dissolve phthalhydrazide in glacial acetic acid.

-

To this solution, add N-bromosuccinimide (NBS). The molar ratio of phthalhydrazide to NBS should be approximately 1:2.1 to 1:2.2.

-

Heat the reaction mixture to between 80°C and 100°C and maintain this temperature for 0.5 to 1 hour.

-

After the reaction is complete, cool the system to room temperature.

-

Pour the cooled mixture into a beaker of ice water. A solid will precipitate.

-

Filter the suspension to collect the solid dibromophthalhydrazide. The filtrate can be retained for pH adjustment in the next step.

Step 2: Hydrolysis to this compound [3]

-

Dissolution: In a separate reaction vessel, dissolve the solid dibromophthalhydrazide obtained from Step 1 in a 10 mol/L aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the resulting solution to a temperature between 60°C and 70°C. Stir the mixture at this temperature for 1.5 to 2 hours to ensure the hydrolysis reaction goes to completion.

-

Cooling: After the heating period, cool the reaction mixture.

-

Precipitation: Carefully adjust the pH of the cooled solution to a value between 6 and 7. This can be done using the acidic filtrate from Step 1 or a dilute solution of hydrochloric acid. A voluminous white solid will precipitate.

-

Isolation: Filter the mixture to isolate the white solid product.

-

Purification & Drying: Wash the collected solid with ice-cold deionized water to remove any residual salts or impurities. Dry the product thoroughly to obtain pure this compound.

Exemplary Reaction Data

The following table summarizes data from representative examples of the hydrolysis step, demonstrating the effectiveness of the protocol.[3]

| Example | Dibromophthalhydrazide (g) | 10M NaOH (mL) | Temperature (°C) | Time (hr) | Final Product (g) | Yield (%) |

| 1 | 31.8 | 300 | 60 | 2 | 29.0 | 90 |

| 2 | 319 | 3000 | 70 | 1.5 | 320.0 | 98 |

| 3 | 31.8 | 300 | 65 | 2 | 31.7 | 98 |

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Glacial Acetic Acid & Hydrochloric Acid: Corrosive and cause respiratory irritation. Avoid inhalation of vapors.

-

This compound: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Avoid inhalation of dust.

Conclusion

The described method provides a reliable and high-yield pathway for the synthesis of this compound through the hydrolysis of a dibromophthalhydrazide intermediate. The protocol's advantages, including the use of low-cost reagents, high product purity, and operational simplicity, make it a superior alternative to older, more hazardous methods.[3] This guide provides the necessary technical detail and mechanistic understanding for researchers and drug development professionals to successfully implement this synthesis in their work.

References

-

This compound. LookChem. [Link]

- CN105646176A - Preparation method of this compound.

-

This compound. MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 4,5-Dibromophthalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-dibromophthalic acid, a key organic compound in various scientific fields. We will delve into the theoretical underpinnings of the spectrum, present a detailed experimental protocol, and interpret the resulting data with a focus on scientific integrity and practical application.

Introduction: The Role of this compound and NMR Spectroscopy

This compound is a halogenated aromatic dicarboxylic acid with the chemical formula C₈H₄Br₂O₄.[1][2] Its structure, featuring a benzene ring substituted with two bromine atoms and two carboxylic acid groups, makes it a valuable precursor in the synthesis of polymers, pharmaceuticals, and other functional materials.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms (protons), allowing for the confirmation of molecular structure and the assessment of purity. For this compound, ¹H NMR is crucial for verifying the substitution pattern on the aromatic ring.

Deciphering the Molecular Structure and Predicting the ¹H NMR Spectrum

The key to interpreting the ¹H NMR spectrum of this compound lies in its molecular symmetry. The molecule has a plane of symmetry that renders the two aromatic protons chemically equivalent. Likewise, the two carboxylic acid protons are also equivalent.

Molecular Structure of this compound:

Caption: Ball-and-stick representation of this compound.

Based on this structure, we can predict the following signals in the ¹H NMR spectrum:

-

Aromatic Protons: The two equivalent aromatic protons will produce a single signal. Since there are no adjacent protons to cause splitting, this signal will appear as a singlet . The presence of electron-withdrawing groups (bromine and carboxylic acid) will shift this signal downfield.[3][4][5]

-

Carboxylic Acid Protons: The two equivalent carboxylic acid protons will also give rise to a single signal. This signal is typically broad due to hydrogen bonding and chemical exchange, and it appears at a very downfield chemical shift.[6][7]

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

This section provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Instrumentation

-

Analyte: High-purity this compound.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves the polar analyte, and its residual proton signal (around 2.50 ppm) does not interfere with the signals of interest.[8][9] Importantly, the acidic protons of the carboxylic acids are typically observable in DMSO-d₆.[6][7]

-

Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0 ppm.[10]

-

NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6-0.7 mL of DMSO-d₆ containing TMS.

-

Dissolution: Cap the tube and gently vortex or sonicate until the solid is completely dissolved.

Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve homogeneity.

-

Acquisition Parameters: Utilize a standard one-pulse sequence with the following suggested parameters:

-

Pulse Angle: 30 degrees

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-15 ppm

-

Data Analysis and Interpretation

The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Expected and Observed Spectral Data

An example ¹H NMR spectrum of this compound is available from the Spectral Database for Organic Compounds (SDBS).[11] The data is summarized in the table below.

| Proton Assignment | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm)[11] | Integration |

| Aromatic (2H) | Singlet | 7.5 - 8.5 | 8.07 | 2H |

| Carboxylic Acid (2H) | Broad Singlet | 10 - 14 | ~13.5 (very broad) | 2H |

Note: The chemical shift of the carboxylic acid proton is highly variable and dependent on concentration and temperature.

Rationale for Observed Chemical Shifts

-

Aromatic Protons: The base chemical shift for benzene protons is around 7.33 ppm.[3] The two bromine atoms and two carboxylic acid groups are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm value).[4][5]

-

Carboxylic Acid Protons: These protons are highly acidic and therefore strongly deshielded, placing their signal in the characteristic downfield region of 10-14 ppm.[12][13]

Experimental Workflow Visualization

Caption: A streamlined workflow for the ¹H NMR analysis of this compound.

Ensuring Scientific Integrity: A Self-Validating Approach

The integrity of the experimental results can be cross-verified through several checkpoints:

-

Internal Standard: The TMS peak must be sharp and precisely at 0 ppm.

-

Solvent Signal: The residual DMSO-d₆ quintet should be present at approximately 2.50 ppm.[9]

-

Integration: The integrated areas of the aromatic and carboxylic acid proton signals should be in a 1:1 ratio.

-

Multiplicity: The appearance of a singlet for the aromatic protons is a strong confirmation of the 4,5-substitution pattern. Other isomers would exhibit more complex splitting patterns.

Conclusion

The ¹H NMR spectrum of this compound is straightforward to interpret due to the molecule's inherent symmetry. This guide has provided a robust framework for the acquisition, analysis, and interpretation of this spectrum, empowering researchers to confidently characterize this important compound. Adherence to the outlined protocols will ensure the generation of high-quality, reliable data for research and development applications.

References

- NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.).

- Reinhard, D., Elbert, S. M., Zhang, W.-S., & Mastalerz, M. (2018). Dead Ends and Detours Towards a Rigid Hexasalicylic Aldehyde Precursor for Triptycene‐Based Porous Materials. Chemistry – A European Journal, 24(49), 12966–12973.

- AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups.

- Chemistry with Caroline. (2021, October 6).

- Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST).

- BenchChem. (2025). Application Note: 1H NMR Characterization of 2,4-Dimethylpyrimidine-5-carboxylic acid in DMSO-d6.

- LookChem. (n.d.). This compound.

- PubChem. (n.d.). 4,5-Dibromophthalic anhydride.

- Sigma-Aldrich. (n.d.). This compound.

- Xing, W. (n.d.). 1H NMR (DMSO-d6). The Royal Society of Chemistry.

- ResearchGate. (n.d.). 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2...

- ResearchGate. (n.d.). ¹H and ¹³C NMR (400 MHz, DMSO-d6, 19 °C) of the carboxylic-amide-acid...

- ECHEMI. (n.d.). 24063-28-3, this compound Formula.

- Chemsrc. (2025, August 25). This compound.

- (n.d.).

- (n.d.).

- ChemicalBook. (n.d.). 4-Bromoisophthalic acid(6939-93-1) 1H NMR spectrum.

- PubChem. (n.d.). 4-Bromophthalic anhydride.

- The Royal Society of Chemistry. (n.d.).

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- TCI Chemicals. (n.d.). 1H-NMR.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. aklectures.com [aklectures.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. rsc.org [rsc.org]

- 11. This compound(24063-28-3) 1H NMR [m.chemicalbook.com]

- 12. compoundchem.com [compoundchem.com]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the FT-IR Analysis of 4,5-Dibromophthalic Acid

This guide provides a comprehensive framework for the analysis of 4,5-dibromophthalic acid using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and rationale, ensuring robust and reliable spectral acquisition and interpretation.

Introduction: FT-IR Spectroscopy as a Structural Elucidation Tool

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[1] Each functional group within a molecule vibrates at a characteristic frequency, and when exposed to infrared light, it absorbs energy at that specific frequency.[1] This absorption pattern is plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), providing invaluable information about the molecular structure. For a molecule like this compound, FT-IR is indispensable for confirming the presence of its key functional groups: the carboxylic acids, the substituted aromatic ring, and the carbon-bromine bonds.

The Molecular Signature: Predicting the FT-IR Spectrum of this compound

The structure of this compound contains several distinct functional groups, each with characteristic vibrational modes that are readily identifiable in an IR spectrum.

-

Carboxylic Acid Groups (-COOH): The two carboxylic acid groups are the most prominent features. In the solid state, they typically exist as hydrogen-bonded dimers, which significantly influences their spectral appearance.[2]

-

O-H Stretch: This bond gives rise to a very broad and characteristic absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] The extensive hydrogen bonding is the reason for this significant broadening, which often overlaps with C-H stretching signals.[2]

-

C=O (Carbonyl) Stretch: A very strong and sharp absorption is expected for the carbonyl group. For aromatic carboxylic acids, this peak typically appears between 1710 and 1680 cm⁻¹.[4] Conjugation with the benzene ring can slightly lower this frequency compared to saturated carboxylic acids.[3][5]

-

C-O Stretch and O-H Bend: The stretching vibration of the C-O single bond is typically found in the 1320-1210 cm⁻¹ region, while the out-of-plane O-H bend produces a broad band around 950-900 cm⁻¹.[1][2]

-

-

Substituted Aromatic Ring: The benzene ring has several characteristic vibrations.

-

=C-H Stretch: Aromatic C-H stretching vibrations consistently appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]

-

C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of bands, often of medium to sharp intensity, in the 1600-1400 cm⁻¹ region.[6]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the ring.[6][7]

-

-

Carbon-Bromine (C-Br) Bonds: The C-Br stretching vibration is found in the fingerprint region of the spectrum, which is the complex area below 1450 cm⁻¹. This absorption is typically located in the 690-515 cm⁻¹ range and can be a useful confirmation of the presence of bromine in the molecule.[1]

Quantitative Data Summary: Interpreting the Spectrum

To effectively analyze the FT-IR spectrum of this compound, the following table summarizes the expected characteristic absorption bands, their vibrational origins, and typical intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3300–2500 | O-H stretch (Carboxylic Acid Dimer) | Strong, Very Broad | A hallmark of carboxylic acids due to extensive hydrogen bonding.[2][8] |

| 3100–3000 | =C-H stretch (Aromatic) | Medium to Weak | Characteristic of sp² C-H bonds in aromatic rings.[6] |

| 1710–1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Position is influenced by dimerization and conjugation with the ring.[4] |

| 1600–1400 | C=C stretch (In-ring, Aromatic) | Medium to Weak | Often appears as a series of sharp peaks.[6] |

| 1320–1210 | C-O stretch (Carboxylic Acid) | Medium | Coupled with O-H in-plane bending.[2] |

| 950–900 | O-H bend (Out-of-plane) | Medium, Broad | Another key feature of dimeric carboxylic acids.[2] |

| 900–675 | C-H bend (Out-of-plane, Aromatic) | Strong | Position is diagnostic of the ring's substitution pattern.[6] |

| 690–515 | C-Br stretch | Medium to Strong | Located in the low-frequency fingerprint region.[1] |

Experimental Protocol: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality FT-IR spectra of solid samples. The principle is to disperse the solid sample within an IR-transparent matrix (KBr), which becomes a clear optical window when pressed under high pressure.

Rationale: This method ensures that the infrared beam interacts with a uniform and sufficiently low concentration of the analyte, preventing signal saturation and minimizing scattering effects. Meticulous exclusion of moisture is critical, as water has strong IR absorptions that can obscure the sample's spectrum.[8]

Step-by-Step Methodology:

-

Material Preparation:

-

Gently heat the agate mortar, pestle, and die set in an oven (or under a heat lamp) to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator.[8]

-

Use only spectroscopy-grade KBr powder that has been stored in a desiccator or dried in an oven immediately before use. KBr is highly hygroscopic.[8]

-

-

Sample Grinding and Mixing:

-

Weigh out approximately 1-2 mg of your this compound sample and transfer it to the agate mortar.

-

Grind the sample into a very fine, consistent powder. This step is crucial to reduce light scattering, which can distort the spectral baseline.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid overly aggressive grinding at this stage, as it can lead to excessive moisture absorption.

-

-

Pellet Formation:

-

Carefully transfer a small amount of the mixture into the pellet die body, ensuring an even layer. Using too much powder will result in an opaque pellet that blocks the IR beam.[8]

-

Assemble the die set and place it into a hydraulic press.

-

If the die has a vacuum port, connect it to a vacuum line to help remove trapped air and moisture.

-

Gradually apply pressure, typically 8-10 metric tons, and hold for 1-2 minutes.[8] This allows the KBr to "cold-flow" and form a solid, transparent disc.

-

-

Data Acquisition:

-

Carefully release the pressure and disassemble the die. Extract the transparent or translucent pellet. A high-quality pellet should look like a small, clear window.

-

Place the pellet into the spectrometer's sample holder.

-

First, run a background scan with nothing in the sample compartment. This allows the instrument to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum.

-